molecular formula C9H7NO B15072397 3h-Indole-2-carbaldehyde CAS No. 104650-47-7

3h-Indole-2-carbaldehyde

Cat. No.: B15072397
CAS No.: 104650-47-7
M. Wt: 145.16 g/mol
InChI Key: QNHDKWJSRNIEEW-UHFFFAOYSA-N
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Description

3H-Indole-2-carbaldehyde is a significant heterocyclic compound belonging to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by an indole ring with an aldehyde group at the second position, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3H-Indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Indole-2-carboxylic acid.

    Reduction: Indole-2-methanol.

    Substitution: Halogenated indoles (e.g., 2-bromoindole).

Mechanism of Action

The mechanism of action of 3H-Indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • Indole-2-carboxaldehyde
  • Indole-3-carboxaldehyde

Comparison:

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specialized indole derivatives .

Properties

CAS No.

104650-47-7

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3H-indole-2-carbaldehyde

InChI

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6H,5H2

InChI Key

QNHDKWJSRNIEEW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C1C=O

Origin of Product

United States

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